Cas no 946266-66-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide)

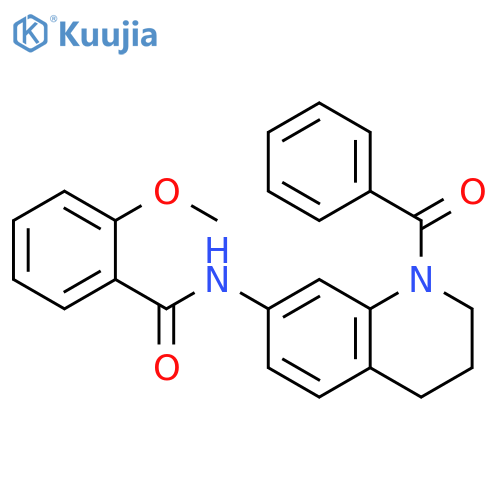

946266-66-6 structure

商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

CAS番号:946266-66-6

MF:C24H22N2O3

メガワット:386.443086147308

CID:5514019

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-methoxy-

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

-

- インチ: 1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-14-13-17-10-7-15-26(21(17)16-19)24(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27)

- InChIKey: BJOOFVCINRVBJM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)C1=CC=CC=C1OC

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2049-0458-20μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-3mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-4mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-30mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-10μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-2μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-1mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-15mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-20mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2049-0458-2mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |

946266-66-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

946266-66-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量